1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)urea
Description
The compound 1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a heterocyclic urea derivative featuring a pyrimidine-imidazole ethyl backbone linked to a thiophene moiety via a urea bridge. This structure combines pharmacophoric elements known for diverse biological activities, including enzyme inhibition and ligand-receptor interactions. Pyrimidine and imidazole rings are common in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π stacking, while the thiophene group enhances electron-rich interactions .
Properties
IUPAC Name |
1-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c21-14(19-11-3-1-10-22-11)18-7-9-20-8-6-17-13(20)12-15-4-2-5-16-12/h1-6,8,10H,7,9H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOHAUWARLLKPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analysis
Pyrimidine-Imidazole Core :
The target compound shares a pyrimidine-imidazole core with Compound 5 (imidazolium salt), but the latter’s boronate ester substituent improves stability for catalytic applications, whereas the urea-thiophene linkage in the target may favor biological targeting .- Urea vs.
Thiophene vs. Oxazole/Phenyl :
Compared to Compound 132 , the thiophene substituent in the target compound may enhance π-π interactions in hydrophobic binding pockets, whereas oxazole-phenyl groups in analogs show stronger affinity for viral proteases.- Synthetic Challenges: Arylethanolimidazole derivatives (e.g., 2c, 4a) require palladium-catalyzed cross-coupling for aryl group introduction, suggesting similar complexity for synthesizing the target’s thiophene-urea moiety.
Research Findings and Implications
- Binding Affinity : While the target compound lacks explicit activity data, analogs like Compound 132 demonstrate the importance of urea-heterocycle hybrids in targeting viral proteases .
- Electron-Donating Effects : Thiophene’s electron-rich nature (cf. phenyl in 4a ) could improve solubility and interaction kinetics in biological systems.
- Synthetic Feasibility : Evidence from imidazolium salts and triazine-urea hybrids supports the viability of modular synthesis for the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
